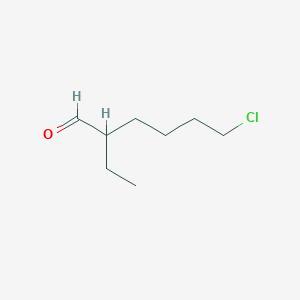
6-Chloro-2-ethylhexanal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro-2-ethylhexanal is an organic compound with the molecular formula C8H15ClO. It is a chlorinated aldehyde, characterized by the presence of a chlorine atom attached to the sixth carbon of the hexanal chain. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
6-Chloro-2-ethylhexanal can be synthesized through several methods. One common approach involves the chlorination of 2-ethylhexanal. This reaction typically uses chlorine gas in the presence of a catalyst such as iron(III) chloride (FeCl3) under controlled conditions to ensure selective chlorination at the desired position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to maintain precise control over reaction conditions. This method ensures high yield and purity of the product. The reaction is typically carried out at elevated temperatures and pressures to facilitate the chlorination process efficiently.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-2-ethylhexanal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxide ions, to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH).
Major Products Formed
Oxidation: 6-Chloro-2-ethylhexanoic acid.
Reduction: 6-Chloro-2-ethylhexanol.
Substitution: Various derivatives depending on the nucleophile used.
Scientific Research Applications
6-Chloro-2-ethylhexanal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in studies involving the modification of biomolecules.
Industry: Used in the production of specialty chemicals and as a building block for the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 6-Chloro-2-ethylhexanal involves its reactivity as an aldehyde and a chlorinated compound. The aldehyde group can participate in nucleophilic addition reactions, while the chlorine atom can undergo nucleophilic substitution. These reactions allow the compound to interact with various molecular targets and pathways, making it a versatile intermediate in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
6-Chloro-2-methylhexanal: Similar structure but with a methyl group instead of an ethyl group.
6-Chloro-2-ethylhexanol: The alcohol derivative of 6-Chloro-2-ethylhexanal.
6-Chloro-2-ethylhexanoic acid: The carboxylic acid derivative of this compound.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct reactivity compared to its analogs. The presence of both an aldehyde group and a chlorine atom allows for a wide range of chemical transformations, making it a valuable compound in synthetic chemistry.
Properties
CAS No. |
52387-37-8 |
|---|---|
Molecular Formula |
C8H15ClO |
Molecular Weight |
162.66 g/mol |
IUPAC Name |
6-chloro-2-ethylhexanal |
InChI |
InChI=1S/C8H15ClO/c1-2-8(7-10)5-3-4-6-9/h7-8H,2-6H2,1H3 |
InChI Key |
JXYYBGCBCHYROA-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CCCCCl)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















